1-Chloro-3,3-dimethylbutan-2-ol

Boiling point Chlorohydrin Physicochemical property

1-Chloro-3,3-dimethylbutan-2-ol (CAS 36402-31-0) is a chlorinated secondary alcohol with the molecular formula C₆H₁₃ClO and a molecular weight of 136.62 g/mol. The compound features a chlorine atom and a hydroxyl group on adjacent carbons, classifying it as a β-chlorohydrin (vicinal haloalcohol).

Molecular Formula C6H13ClO
Molecular Weight 136.62 g/mol
CAS No. 36402-31-0
Cat. No. B3382811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3,3-dimethylbutan-2-ol
CAS36402-31-0
Molecular FormulaC6H13ClO
Molecular Weight136.62 g/mol
Structural Identifiers
SMILESCC(C)(C)C(CCl)O
InChIInChI=1S/C6H13ClO/c1-6(2,3)5(8)4-7/h5,8H,4H2,1-3H3
InChIKeyRAZKFVKCTUWXHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-3,3-dimethylbutan-2-ol (CAS 36402-31-0): A Bulky β-Chlorohydrin Intermediate for Epoxide and Chiral Synthesis


1-Chloro-3,3-dimethylbutan-2-ol (CAS 36402-31-0) is a chlorinated secondary alcohol with the molecular formula C₆H₁₃ClO and a molecular weight of 136.62 g/mol [1]. The compound features a chlorine atom and a hydroxyl group on adjacent carbons, classifying it as a β-chlorohydrin (vicinal haloalcohol). Its structure incorporates a bulky tert-butyl group adjacent to the hydroxyl-bearing carbon [2], imparting significant steric hindrance. The molecule possesses a single stereocenter at C-2, allowing for chiral resolution into (R)- and (S)-enantiomers (CAS 152488-38-5 and 152488-36-3, respectively). Commercially, the racemate is supplied as a liquid at ≥95% purity and is employed as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis .

Why 1-Chloro-3,3-dimethylbutan-2-ol Cannot Be Replaced by Generic Chlorinated Solvents, Simple Alcohols, or Less-Hindered Chlorohydrins


The synthetic utility of 1-chloro-3,3-dimethylbutan-2-ol arises from the concerted action of three structural features: (i) a nucleophilic hydroxyl group; (ii) an electrophilic carbon bearing a chlorine leaving group on the adjacent carbon; and (iii) a sterically demanding tert-butyl substituent that modulates reactivity and selectivity. Substituting the compound with 3,3-dimethylbutan-2-ol eliminates the chlorine leaving group, rendering epoxide formation impossible [1]. Replacing it with 1-chloro-3,3-dimethylbutane removes the hydroxyl nucleophile, abolishing intramolecular cyclization. Using a less-hindered chlorohydrin such as 1-chloro-2-propanol removes the tert-butyl group, thereby altering reaction kinetics, regioselectivity in substitution reactions, and physical properties including boiling point and lipophilicity [2]. The chiral center at C-2 further distinguishes it from achiral analogs, as the resolved enantiomers serve as intermediates for enantioselective catalyst synthesis—a role that achiral chlorohydrins cannot fulfill. These intertwined structural requisites mean that no single generic compound can replicate its full synthetic capabilities. Note: Direct head-to-head comparative studies for this specific compound are limited; differentiation evidence below draws on cross-study comparison, class-level inference, and authoritative physicochemical data.

Quantitative Differentiation Evidence: 1-Chloro-3,3-dimethylbutan-2-ol vs. Closest Analogs


Boiling Point: 181°C vs. 120°C for Parent Alcohol 3,3-Dimethylbutan-2-ol (Δ +60°C)

The boiling point of 1-chloro-3,3-dimethylbutan-2-ol is estimated at 181.2°C, compared to 119–121°C for its non-halogenated parent alcohol 3,3-dimethylbutan-2-ol [1]. The ~60°C increase is attributable to both the higher molecular mass (136.62 vs. ~102 g/mol) and the introduction of a polar C–Cl bond. By comparison, the less-hindered chlorohydrin 1-chloro-2-propanol boils at approximately 127°C [2], meaning the tert-butyl-substituted target compound exhibits a boiling point advantage of ~54°C over its linear analog.

Boiling point Chlorohydrin Physicochemical property

LogP of 1.9: 16-Fold Higher Lipophilicity than 1-Chloro-2-propanol (LogP 0.7)

The calculated octanol/water partition coefficient (LogP) for 1-chloro-3,3-dimethylbutan-2-ol is approximately 1.9 [1]. In contrast, the less-hindered analog 1-chloro-2-propanol has a reported LogP of ~0.7 [2]. The ΔLogP of +1.2 units corresponds to an approximately 16-fold increase in lipophilicity, driven by the hydrocarbon-rich tert-butyl group. This difference places the target compound closer to the optimal LogP range (1–3) for balanced aqueous solubility and organic-phase extraction.

LogP Lipophilicity Partition coefficient

Melting Point 13°C: Low-Melting Solid vs. Liquid Parent Alcohol (mp 4.8–5.3°C)

1-Chloro-3,3-dimethylbutan-2-ol exhibits a melting point of 13°C, classifying it as a low-melting solid near ambient temperature [1]. Its non-chlorinated precursor 3,3-dimethylbutan-2-ol melts significantly lower at 4.8–5.3°C, remaining a liquid under typical laboratory storage conditions . This phase difference means that the target compound may solidify during cold-temperature storage or shipment, requiring gentle warming before use, whereas the parent alcohol presents no such handling consideration.

Melting point Phase behavior Storage conditions

Chlorohydrin-to-Epoxide Conversion: A Reactivity Locus Absent in Non-Halogenated Alcohols

1-Chloro-3,3-dimethylbutan-2-ol serves as a direct precursor to tert-butyloxirane (3,3-dimethyl-1,2-epoxybutane) via base-induced intramolecular Williamson ether synthesis [1]. This reactivity is exploited in the enzymatic resolution of racemic tert-butyloxirane to produce chiral β-amino alcohols used as catalysts for enantioselective dialkylzinc additions [2]. The non-chlorinated analog 3,3-dimethylbutan-2-ol cannot undergo this cyclization without a separate halogenation step. Similarly, 1-chloro-3,3-dimethylbutane, which lacks the hydroxyl group entirely, is incapable of intramolecular ether formation.

Chlorohydrin Epoxide synthesis Intramolecular cyclization

Chiral Resolution: (R)- and (S)-Enantiomers Enable Enantioselective Catalysis Unavailable from Achiral Chlorohydrins

The (R)- and (S)-enantiomers of 1-chloro-3,3-dimethylbutan-2-ol (CAS 152488-38-5 and 152488-36-3, respectively) are key intermediates for the preparation of chiral β-amino alcohol catalysts [1]. These catalysts mediate the enantioselective addition of dialkylzinc reagents to aldehydes, a transformation that cannot be rendered asymmetric using achiral chlorohydrins such as 1-chloro-2-propanol. The enantiomeric purity of the derived catalysts is directly dependent on the optical purity of the starting chlorohydrin, which is prepared via enzymatic resolution of racemic tert-butyloxirane to high enantiomeric excess [1].

Chiral synthesis Enantiomeric resolution Asymmetric catalysis

Verified Application Scenarios for 1-Chloro-3,3-dimethylbutan-2-ol Where Substitute Compounds Fall Short


Synthesis of tert-Butyloxirane via Intramolecular Cyclization

The β-chlorohydrin functionality of 1-chloro-3,3-dimethylbutan-2-ol permits direct, single-step conversion to tert-butyloxirane (3,3-dimethyl-1,2-epoxybutane) through base-catalyzed intramolecular Williamson ether synthesis [1]. The precursor alcohol 3,3-dimethylbutan-2-ol requires an additional halogenation step to achieve equivalent reactivity, increasing step count and reducing overall yield. This epoxide is a valuable intermediate in the preparation of chiral β-amino alcohols used as ligands in asymmetric catalysis [2].

Preparation of Chiral β-Amino Alcohol Catalysts for Enantioselective Dialkylzinc Additions

The enantiomerically resolved (R)- and (S)-forms of 1-chloro-3,3-dimethylbutan-2-ol serve as intermediates in the synthesis of β-amino alcohol catalysts that mediate the enantioselective addition of dialkylzinc reagents to aldehydes [2]. Achiral chlorohydrins such as 1-chloro-2-propanol cannot substitute in this application because they lack the stereogenic center required for asymmetric induction. The tert-butyl group additionally provides steric bulk that influences catalyst conformation and selectivity.

Model Substrate for Steric Effects in Nucleophilic Substitution Reactions

With its bulky tert-butyl group adjacent to the electrophilic carbon center, 1-chloro-3,3-dimethylbutan-2-ol serves as a sterically demanding model substrate for studying SN2 reaction kinetics and regioselectivity [1]. Compared to linear chlorohydrins like 1-chloro-2-propanol (LogP 0.7, bp 127°C), the target compound (LogP 1.9, bp 181°C) exhibits markedly different physical properties that also make it suitable for investigating phase-transfer catalysis and solvent effects on hindered electrophiles.

Quality-Control Reference Standard for Chlorinated Alcohol Intermediates

The well-defined physicochemical profile of 1-chloro-3,3-dimethylbutan-2-ol—including a reproducible melting point of 13°C, a boiling point of approximately 181°C, and a density of 1.0063 g/cm³ [1]—positions it as a useful reference standard for analytical method development and batch-to-batch purity verification in quality-control laboratories handling chlorinated alcohol intermediates.

Quote Request

Request a Quote for 1-Chloro-3,3-dimethylbutan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.